molecular formula C8H6FNO B8740537 5-Fluoro-2-hydroxy-4-methylbenzonitrile

5-Fluoro-2-hydroxy-4-methylbenzonitrile

Cat. No. B8740537
M. Wt: 151.14 g/mol
InChI Key: YJRQHGRZANYDEW-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-hydroxy-4-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-hydroxy-4-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-2-hydroxy-4-methylbenzonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-2-hydroxy-4-methylbenzonitrile

InChI

InChI=1S/C8H6FNO/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3,11H,1H3

InChI Key

YJRQHGRZANYDEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a IM solution of boron trichloride in dichloromethane (48 ml, 48 mmol) was added, in sequence, a solution of 4-fluoro-3-methylphenol (4.44 ml, 40 mmol) in dichloromethane (40 ml), methyl thiocyanate (3.3 ml, 48 mmol) and anhydrous aluminium chloride (5.4 g, 40 mmol) at 0° C. with stirring. The reaction mixture was heated under reflux for 3 h, and stirred at room temperature overnight. The solvent was evaporated, replaced by dichloroethane and added to ice and 4N sodium hydroxide (132 ml). The mixture was heated at reflux for 0.5 h with stirring, cooled to room temperature, the organic layer separated, and the aqueous layer further washed with dichloroethane. The aqueous layer was acidified with 2M hydrochloric acid and the solid that had precipitated collected by filtration, and washed well with water. The solid was dissolved in ethyl acetate, dried over magnesium sulphate, evaporated and the residue triturated with isohexane with ice cooling to give 3.5 g (58%) of the sub title compound as a colourless solid.
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5.4 g
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40 mL
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58%

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